molecular formula C17H20N2OS2 B2434372 2-(cyclopentylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034433-97-9

2-(cyclopentylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2434372
CAS No.: 2034433-97-9
M. Wt: 332.48
InChI Key: WIBXNPVKBWNIOU-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a cyclopentylthio group and a thiophen-3-yl-pyridin-3-yl-methyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of cyclopentylthiol with an appropriate acetamide precursor under controlled conditions to form the cyclopentylthioacetamide intermediate. This intermediate is then reacted with a thiophen-3-yl-pyridin-3-yl-methyl halide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(cyclopent

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-16(12-22-15-5-1-2-6-15)19-10-13-4-3-8-18-17(13)14-7-9-21-11-14/h3-4,7-9,11,15H,1-2,5-6,10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBXNPVKBWNIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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